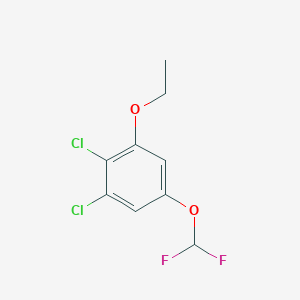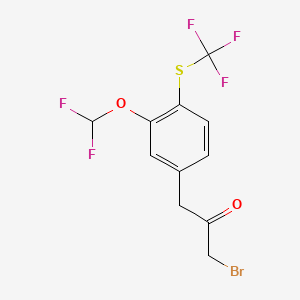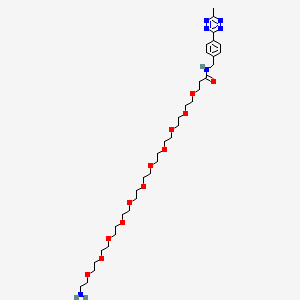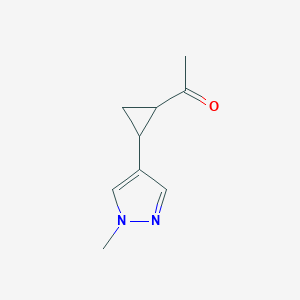
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms and a trifluoromethylthio group, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves several steps, typically starting with the appropriate benzene derivativeSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity . Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to various biological targets.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns.
1,3-Dichloro-5-difluoromethoxy-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethylthio group.
Eigenschaften
Molekularformel |
C8H3Cl2F5OS |
|---|---|
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
1,3-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H |
InChI-Schlüssel |
ANWYFPJNEZWAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


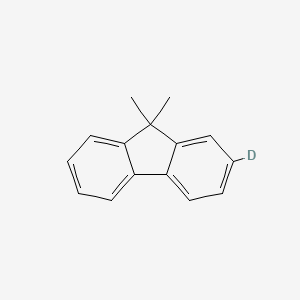
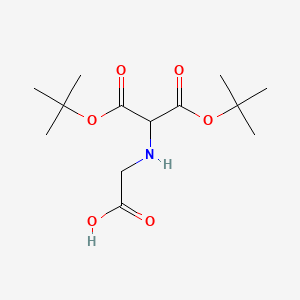
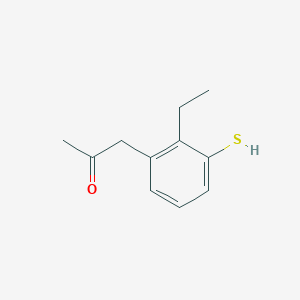
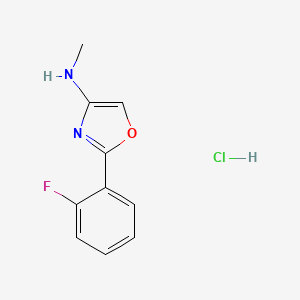

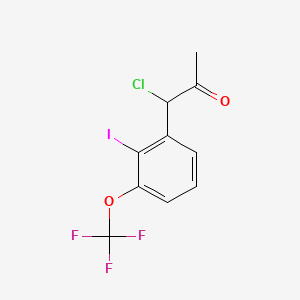
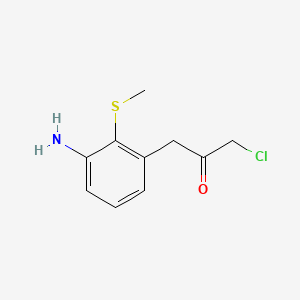


![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
